A Technical Guide to the Synthesis and Characterization of Fluralaner Analogue-2
A Technical Guide to the Synthesis and Characterization of Fluralaner Analogue-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated as "Fluralaner analogue-2" is not publicly available. This technical guide presents a hypothetical synthesis and characterization pathway for a representative analogue, 4-[5-(3,5-Difluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide , based on established synthetic routes for Fluralaner (B1663891) and related isoxazoline (B3343090) insecticides.
Introduction
Fluralaner is a potent, broad-spectrum insecticide and acaricide belonging to the isoxazoline class of compounds.[1][2] Its novel mode of action involves the antagonism of both γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in arthropods, leading to neuronal hyperexcitation and death.[2][3][4] The development of analogues is a critical step in drug discovery, aiming to enhance efficacy, broaden the spectrum of activity, and improve the safety profile. This guide details a potential synthetic route and characterization of a close structural analogue of Fluralaner, substituting the 3,5-dichlorophenyl moiety with a 3,5-difluorophenyl group.
Synthesis of Fluralaner Analogue-2
The proposed synthesis is a multi-step process involving the preparation of two key intermediates followed by their final coupling.
Synthetic Scheme
Caption: Synthetic pathway for Fluralaner Analogue-2.
Experimental Protocols
2.2.1. Synthesis of Intermediate I: 4-[5-(3,5-Difluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid
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Step 1: Synthesis of 4-acetyl-2-methylbenzoic acid from 2-fluorotoluene. This step follows established industrial routes for the corresponding Fluralaner intermediate.[1]
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Step 2: Condensation and Cyclization.
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To a solution of 4-acetyl-2-methylbenzoic acid (1.0 eq) and 3',5'-difluoro-2,2,2-trifluoroacetophenone (1.1 eq) in a suitable solvent such as ethanol, add a base like triethylamine (B128534) (1.5 eq).
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Heat the mixture to reflux for 4-6 hours.
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Cool the reaction mixture and add hydroxylamine (B1172632) hydrochloride (1.2 eq).
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Continue refluxing for another 8-12 hours until cyclization is complete, monitored by Thin Layer Chromatography (TLC).
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After completion, cool the mixture, acidify with dilute HCl, and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield Intermediate I.
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2.2.2. Synthesis of Intermediate II: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
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Step 1: Boc Protection of Glycine. To a solution of glycine (1.0 eq) in a mixture of dioxane and water, add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 eq) and sodium hydroxide (B78521) to maintain a basic pH. Stir at room temperature for 12 hours. Acidify and extract the Boc-glycine.
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Step 2: Amide Coupling and Deprotection.
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To a solution of Boc-glycine (1.0 eq) in dichloromethane, add N,N'-carbonyldiimidazole (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
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After 30 minutes, add 2,2,2-trifluoroethylamine (1.2 eq) and stir at room temperature for 12-18 hours.
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Wash the reaction mixture with dilute acid and brine, then dry and concentrate.
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Dissolve the crude Boc-protected amide in a solution of HCl in dioxane or trifluoroacetic acid to remove the Boc protecting group.
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Concentrate the solution to yield Intermediate II as its hydrochloride salt.
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2.2.3. Synthesis of Fluralaner Analogue-2
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To a solution of Intermediate I (1.0 eq) in dichloromethane, add 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl) (1.2 eq) and stir for 15 minutes at room temperature.
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Add Intermediate II hydrochloride (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
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Upon completion, dilute the mixture with dichloromethane, wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer, filter, and concentrate.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain Fluralaner Analogue-2.
Characterization of Fluralaner Analogue-2
Comprehensive characterization is essential to confirm the structure and purity of the synthesized analogue.
Spectroscopic Data
| Technique | Expected Observations for Fluralaner Analogue-2 |
| ¹H NMR | Signals corresponding to aromatic protons of the difluorophenyl and methylbenzoyl groups, methylene (B1212753) protons of the isoxazoline ring and the glycine ethylamide backbone, and the methyl group protons. |
| ¹³C NMR | Resonances for the quaternary carbon attached to the trifluoromethyl group, aromatic carbons, carbonyl carbons of the amide and benzoic acid, and aliphatic carbons. |
| ¹⁹F NMR | Signals for the trifluoromethyl group and the two fluorine atoms on the phenyl ring. |
| Mass Spec (HRMS) | Calculation of the exact mass of the protonated molecule [M+H]⁺ to confirm the elemental composition. |
| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-F stretching, and aromatic C-H stretching. |
Chromatographic and Physical Data
| Parameter | Method | Expected Result |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | A sharp, defined melting point range. |
| LogP | Calculated or experimentally determined | Expected to be high, similar to Fluralaner. |
Mechanism of Action and Signaling Pathway
Fluralaner and its analogues act on the central nervous system of arthropods.
Caption: Mechanism of action of Fluralaner Analogue-2.
The primary mode of action is the non-competitive antagonism of GABA-gated and L-glutamate-gated chloride channels.[5][6] This blockage prevents the influx of chloride ions into the neuron, thereby inhibiting hyperpolarization and leading to uncontrolled neuronal activity, paralysis, and eventual death of the parasite.[7]
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of a novel Fluralaner analogue. The outlined protocols are based on established chemical principles and literature precedents for the synthesis of isoxazoline-class insecticides. Successful synthesis and thorough characterization of such analogues are vital for the discovery of next-generation parasiticides with improved properties. Further studies would be required to determine the in vitro and in vivo efficacy and safety profile of this specific analogue.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Fluralaner - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ectoparasiticides Used in Small Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]
